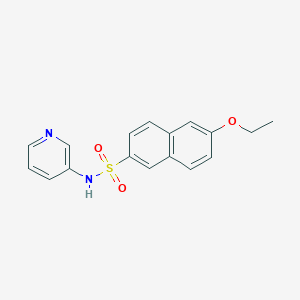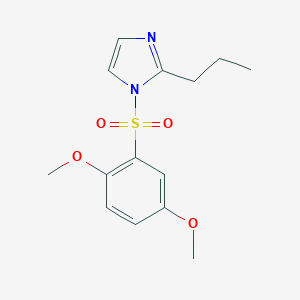
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide, also known as EPNS, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been shown to decrease the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide is its high potency and selectivity for carbonic anhydrase inhibition. Additionally, it has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide. One area of interest is its potential use in the treatment of neuropathic pain and diabetic neuropathy. Additionally, 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been shown to exhibit anticonvulsant properties, and further research may explore its potential use in the treatment of epilepsy. Other potential future directions include investigating the effects of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide on other physiological systems, such as the cardiovascular and respiratory systems.
Méthodes De Synthèse
The synthesis of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide involves the reaction of 6-ethoxy-2-naphthalenesulfonyl chloride with 3-pyridylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been found to be effective in treating neuropathic pain and diabetic neuropathy.
Propriétés
Nom du produit |
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide |
|---|---|
Formule moléculaire |
C17H16N2O3S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
6-ethoxy-N-pyridin-3-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-16-7-5-14-11-17(8-6-13(14)10-16)23(20,21)19-15-4-3-9-18-12-15/h3-12,19H,2H2,1H3 |
Clé InChI |
CJDIMRPKMNRLOG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
SMILES canonique |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)

![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)


![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)
![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)